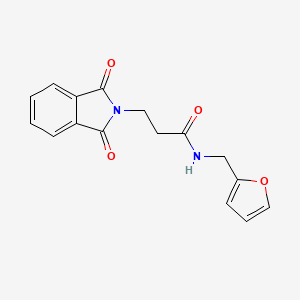

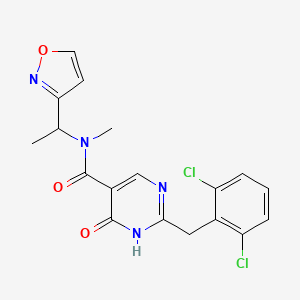

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex molecule featuring both a benzothiadiazole and a quinoline moiety. This structural composition suggests it might exhibit interesting chemical and physical properties, making it a valuable subject for research in various fields of chemistry and material science.

Synthesis Analysis

The synthesis of compounds like "N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide" typically involves multistep organic reactions, starting with the functionalization of quinoline or benzothiadiazole precursors. An efficient and mild procedure for modifying arylmalonic acids, which could be a precursor in the synthesis, has been developed, highlighting the use of chloroacetonitrile and DBU in toluene to achieve desired esters at room temperature within a short period (Ibrahim, 2011).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a benzothiadiazole ring fused with a quinoline core. This arrangement imparts unique photophysical properties, as observed in similar molecules with 1,3-benzoxazine nuclei showing fluorescence due to oxazinic methylenes (Ibrahim, 2011). The structure-activity relationship studies of quinoline-bearing benzimidazole derivatives indicate the importance of nitrogen-containing hybrid heterocyclic compounds in medicinal chemistry (Salahuddin et al., 2023).

Chemical Reactions and Properties

The chemical properties of benzothiadiazole and quinoline derivatives have been extensively explored due to their biological and industrial significance. Reactions typically involve nucleophilic substitutions and electrophilic aromatic substitutions, facilitating the introduction of various functional groups to modify the molecule's activity and properties. The combination of two or more bioactive heterocyclic moieties in a single molecular platform, as seen in hybrid molecules, is a strategy to overcome microbial resistance, suggesting the potential for novel antimicrobial drugs (Salahuddin et al., 2023).

Physical Properties Analysis

The physical properties of compounds like "N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide" depend significantly on their molecular structure. The presence of heteroatoms in the benzothiadiazole and quinoline rings contributes to the compound's solubility, melting point, and stability. Such compounds often exhibit fluorescence, making them interesting for applications in optoelectronic materials (Lipunova et al., 2018).

Chemical Properties Analysis

The chemical behavior of these molecules is influenced by the electron-rich nature of the nitrogen atoms in the heterocyclic rings. This feature makes them reactive towards electrophiles and suitable for various chemical transformations, including coupling reactions and the formation of complexes with metals, which could be explored for developing new chemotherapeutic agents (Salahuddin et al., 2023).

Propriétés

IUPAC Name |

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2S/c1-22(10-11-6-7-15-16(8-11)21-25-20-15)18(24)13-9-17(23)19-14-5-3-2-4-12(13)14/h2-9H,10H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCWRRNINPUSHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC2=NSN=C2C=C1)C(=O)C3=CC(=O)NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-({(2S,4S)-4-fluoro-1-[3-(2-fluorophenyl)propanoyl]pyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5553817.png)

![3-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-N-(2-furylmethyl)piperidine-1-carboxamide](/img/structure/B5553839.png)

![(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5553848.png)

![2-{2-[(tert-butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5553851.png)

![1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5553902.png)

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl methylcarbamate](/img/structure/B5553911.png)